N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine is a chemical compound belonging to the class of amines, specifically characterized by its structural features that include two ethyl groups and a diene system. This compound is notable for its potential applications in various fields, including flavor enhancement and fragrance formulations.
The compound is classified under organic compounds, specifically as an amine and an alkene due to the presence of both amine functional groups and a conjugated diene system. It is identified by the Chemical Abstracts Service number 6390621 and has several synonyms, including 2,6-octadien-1-amine, N,N-diethyl-3,7-dimethyl-. The compound is not listed as hazardous under typical classifications and shows promise in applications related to flavoring agents and fragrances .
The synthesis of N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine can be achieved through several methods. One common approach involves the alkylation of a suitable amine precursor with ethyl bromide or another ethylating agent.
N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine has a complex molecular structure characterized by:
The structural representation indicates the presence of:
N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine participates in various chemical reactions typical for alkenes and amines.
The mechanism of action for N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine primarily revolves around its interactions in biological systems or flavor formulations.
Relevant data indicates that this compound does not exhibit significant toxicity under standard exposure scenarios .
N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine finds applications primarily in:
The primary systematic name N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine follows IUPAC rules by identifying the longest carbon chain (octadiene), functional groups (amine), and substituents (diethyl, dimethyl). The parent structure is the 8-carbon chain with double bonds at positions 2 and 6, methyl groups at C3 and C7, and the amine group at C1 modified by two ethyl groups (N,N-diethyl) [2] [9].
Isomeric variations arise from:
Table 1: Key Nomenclature Variations
Nomenclature Style | Example | Context |
---|---|---|
IUPAC Systematic | N,N-Diethyl-3,7-dimethyl-2,6-octadien-1-amine | Primary chemical databases |
Alkene-focused | (2E)-3,7-Dimethyl-N,N-diethylocta-2,6-dien-1-amine | Stereochemical specificity |
Radical-based | (3,7-Dimethylocta-2,6-dien-1-yl)diethylamine | Patent literature |
The compound exhibits E/Z isomerism at both double bonds (C2=C3 and C6=C7), though stereochemistry at C6=C7 is often unspecified. The C2=C3 bond configuration determines the primary stereodescriptor:
Stereochemical representation is critical for molecular properties:
Over 15 synonyms exist across databases, reflecting disciplinary preferences:
Table 2: Synonym Usage Frequency
Synonym | CAS Registry No. | Prevalence Context |
---|---|---|
N,N-Diethyl-3,7-dimethyl-2,6-octadien-1-amine | 685088-33-9 | Supplier catalogs |
(2E)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine | 40267-53-6 | Stereochemistry studies |
Diethylnerylamine | 40137-00-6 | Natural product chemistry |
N,N-Diethylnerylamine | Not specified | Pharmacology literature |
Disciplinary trends:
Standardization challenges:
Table 3: Comprehensive Compound Identifiers
Identifier Type | Value | Isomer |
---|---|---|
Systematic Name | N,N-Diethyl-3,7-dimethyl-2,6-octadien-1-amine | Generic |
CAS Registry No. | 40267-53-6 | (2E) |
CAS Registry No. | 40137-00-6 | (2Z) |
Molecular Formula | C₁₄H₂₇N | All |
SMILES | CCN(CC)CC=C(C)CCC=C(C)C | Generic |
SMILES (2E) | CCN(CC)C/C=C(C)/CCC=C(C)C | (2E) |
InChIKey | XDEJHXKVKISANH-UHFFFAOYSA-N | Non-stereo |
InChIKey (2E) | XDEJHXKVKISANH-SDNWHVSQSA-N | (2E) |
Molecular Weight | 209.37 g/mol | All |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7